Distinct Synthetic Utility as a Key Intermediate in ACE Inhibitor Production
Unlike generic hydantoins, 5-(4-hydroxybutyl)imidazolidine-2,4-dione is a documented intermediate in the synthesis of MDL-100240, an ACE inhibitor, as described in patent literature [1]. Its hydroxybutyl side chain is essential for the subsequent enzymatic resolution and coupling steps, whereas simpler hydantoins (e.g., 5-ethylhydantoin) lack the required reactive site for this specific synthetic pathway [2].
| Evidence Dimension | Synthetic Applicability |
|---|---|
| Target Compound Data | Directly utilized in a patented ACE inhibitor synthesis (MDL-100240) |
| Comparator Or Baseline | Other 5-substituted hydantoins (e.g., 5-ethylhydantoin, 5,5-dimethylhydantoin) |
| Quantified Difference | Target compound's terminal hydroxyl group is required for the described synthesis; comparators are not applicable as they lack this functional handle |
| Conditions | Synthesis of MDL-100240 as per US5430145, EP0481522 patents |
Why This Matters
Procurement of this specific intermediate is mandatory for replicating the patented synthesis, as no alternative hydantoin can furnish the same downstream product without significant route redesign.
- [1] Drug Synthesis Database. 5-(4-hydroxybutyl)-2,4-imidazolidinedione. YaoZhi. (Citing US5430145, EP0481522, and Drugs Fut 2002, 27, 5, 458). View Source
- [2] del Fresno, M.; Bayes, M.; Castaner, R.M.; Sorbera, L.A. MDL-100240. Drugs Fut 2002, 27, 5, 458. View Source
